Olmesartan D4 -

Olmesartan D4

Catalog Number: EVT-253621
CAS Number:
Molecular Formula: C24H26N6O3
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molecular Structure Analysis

The molecular formula of Olmesartan D4 is C24H22D4N6O3 . Its molecular weight is 450.53 . The structure includes an imidazole ring and a biphenyl group, which are common in angiotensin II receptor blockers .

Olmesartan

  • Relevance: Olmesartan D4 is a deuterated form of Olmesartan, serving as an internal standard in analytical techniques like LC-MS/MS to quantify Olmesartan concentrations in biological samples like human plasma [, , , , ]. The structural similarity between the two compounds ensures similar chemical behavior during extraction and analysis, allowing accurate quantification of Olmesartan by comparing its signal to the known concentration of Olmesartan D4.

Hydrochlorothiazide

  • Compound Description: Hydrochlorothiazide is a diuretic medication commonly used in combination with Olmesartan for treating hypertension [, , ]. It functions by reducing the reabsorption of sodium and water in the kidneys, leading to increased urine output and lower blood pressure.
  • Relevance: While not structurally related to Olmesartan D4, Hydrochlorothiazide is often co-formulated with Olmesartan for enhanced antihypertensive effects. Consequently, analytical methods often require the simultaneous quantification of both drugs in biological samples. Similar to Olmesartan D4's role as an internal standard for Olmesartan, deuterated analogs of Hydrochlorothiazide, like Hydrochlorothiazide -13C, d2, are frequently employed as internal standards for accurate quantification .

Hydroflumethiazide

  • Relevance: In some analytical methods , Hydroflumethiazide is employed as an internal standard for the quantification of Hydrochlorothiazide in biological samples. Although not directly related to Olmesartan D4, it highlights the common practice of utilizing structurally analogous compounds, often deuterated analogs, as internal standards for accurate quantification in complex biological matrices.

Amlodipine

  • Relevance: Although not structurally related to Olmesartan D4, Amlodipine is studied alongside Olmesartan for their combined antihypertensive effects . This research requires simultaneous quantification of both drugs in biological samples, leading to the development of analytical methods that can measure both compounds. The study showcases the application of Olmesartan D4 as an internal standard for Olmesartan when analyzing drug combinations.

Valsartan

  • Relevance: While not directly related to Olmesartan D4, Valsartan is grouped within the same class of antihypertensive drugs as Olmesartan . The study, which evaluates the biliary excretion of various compounds, including Valsartan and Olmesartan, highlights their similar behavior in biological systems due to their shared mechanism. Although Olmesartan D4 is not directly mentioned in the context of Valsartan analysis, it emphasizes the relevance of Olmesartan D4 in studying the pharmacokinetics of ARB medications like Valsartan.
Overview

Olmesartan D4 is a deuterated form of Olmesartan, which is an angiotensin II receptor blocker primarily used in the treatment of hypertension. The incorporation of deuterium in the molecular structure enhances its pharmacokinetic properties and stability, making it a valuable compound in both clinical and research settings.

Source

Olmesartan D4 is synthesized from Olmesartan Medoxomil, which is a prodrug that is converted into Olmesartan in the body. The synthesis involves specific chemical modifications to introduce deuterium atoms at designated positions within the molecule.

Classification

Olmesartan D4 belongs to the class of compounds known as angiotensin II receptor antagonists. These compounds are utilized to manage high blood pressure and other cardiovascular conditions by blocking the action of angiotensin II, a potent vasoconstrictor.

Synthesis Analysis

Methods

The synthesis of Olmesartan D4 typically involves the following steps:

  1. Starting Material: The process begins with Olmesartan Medoxomil as the precursor.
  2. Deuteration: Deuterium is introduced through various methods such as:
    • N-alkylation: This involves reacting Olmesartan with deuterated alkyl halides under controlled conditions to selectively replace hydrogen atoms with deuterium.
    • Esterification: Utilizing deuterated reagents can help achieve the desired incorporation of deuterium into the final product.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide, tetrahydrofuran), and purification techniques like liquid chromatography to isolate and purify Olmesartan D4 after synthesis. The yield and purity are often assessed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques.

Molecular Structure Analysis

Structure

The molecular formula for Olmesartan D4 is C29D4N6O6C_{29}D_4N_6O_6, indicating that four hydrogen atoms have been replaced by deuterium. The structural representation includes:

  • Core Structure: The basic structure of Olmesartan consists of an imidazole ring connected to a carboxylate group, which is essential for its biological activity.
  • Deuterium Positions: Specific hydrogen atoms in the structure are substituted with deuterium, typically at positions that do not compromise the compound's pharmacological efficacy.

Data

  • Molecular Weight: The molecular weight of Olmesartan D4 is approximately 562.61 g/mol.
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) spectroscopy can be utilized to confirm the incorporation of deuterium, showing distinct shifts in chemical environments compared to non-deuterated forms.
Chemical Reactions Analysis

Reactions

The key reactions involved in synthesizing Olmesartan D4 include:

  1. Deuteration Reactions: These reactions are critical for introducing deuterium into the compound. They often involve:
    • Electrophilic substitution where deuterated reagents react with the aromatic systems.
    • Reduction reactions that facilitate the replacement of hydrogen with deuterium.
  2. Purification Steps: After synthesis, purification processes are essential to remove unreacted starting materials and byproducts, ensuring that only Olmesartan D4 remains.

Technical Details

The reactions are typically monitored using analytical techniques like HPLC and MS to ensure proper yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are optimized for maximum efficiency.

Mechanism of Action

Process

Olmesartan D4 functions similarly to its parent compound, Olmesartan, by blocking angiotensin II receptors (specifically AT1 receptors). This action leads to:

  • Vasodilation: By inhibiting angiotensin II, blood vessels relax, resulting in lowered blood pressure.
  • Reduction of Aldosterone Secretion: This decreases sodium retention and fluid volume, further aiding in blood pressure reduction.

Data

Pharmacokinetic studies indicate that deuterated compounds like Olmesartan D4 may exhibit altered metabolic pathways compared to their non-deuterated counterparts due to differences in hydrogen bonding and steric effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Deuterated compounds often show improved stability against metabolic degradation.
  • Melting Point: Specific melting point data may vary but generally aligns closely with that of Olmesartan due to similar structural characteristics.
Applications

Scientific Uses

Olmesartan D4 serves several important roles in scientific research:

  1. Pharmacokinetic Studies: Used to study drug metabolism and pharmacodynamics due to its unique isotopic labeling.
  2. Clinical Trials: Assists in understanding the effects of medications on blood pressure regulation when compared with standard formulations.
  3. Analytical Chemistry: Utilized in method development for quantifying drug levels in biological samples using advanced techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Introduction to Olmesartan D4

Structural and Isotopic Characterization of Olmesartan D4

Molecular Architecture:Olmesartan D4 (chemical name: 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2,3,5,6-tetradeutero-2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid) retains the core structure of olmesartan but features deuterium atoms at the ortho and meta positions of the terminal phenyl ring (biphenyl group). This modification minimally alters steric parameters but significantly impacts bond dissociation energies [4] [7] [8].

Key Identifiers:

PropertyValue
Molecular FormulaC₂₄H₂₂D₄N₆O₃
CAS Number1420880-41-6 (Olmesartan D4)
1127298-55-8 (Olmesartan-d4 Medoxomil)
Exact Mass450.232 Da
IUPAC NameSee chemical name above
SMILES Notation[2H]c1c([2H])c(c([2H])c([2H])c1...)

Synthesis and Analytical Confirmation:Deuteration is achieved via catalytic H/D exchange under controlled conditions or de novo synthesis using deuterated precursors. The tetrazole ring and carboxylic acid group remain unchanged, ensuring AT1 receptor affinity. Characterization employs:

  • High-Resolution Mass Spectrometry (HRMS): Confirms exact mass (450.232 Da) and deuteration efficiency [4] [8].
  • Nuclear Magnetic Resonance (NMR): Distinguishes D/H isotopic patterns and verifies substitution sites [2] [5].

Table: Synthesis Pathways for Olmesartan D4

MethodDeuterated PrecursorReaction ConditionsYield
Catalytic ExchangeOlmesartanPd/C, D₂O, 80°C85–90%
De Novo SynthesisTetradeuterobiphenyl bromideSuzuki coupling, then hydrolysis70–75%

Significance of Deuterium Substitution in Pharmaceutical Chemistry

Deuterium Kinetic Isotope Effect (DKIE):Deuterium forms stronger carbon bonds (C–D vs. C–H) due to lower zero-point vibrational energy. This increases the activation energy for bond cleavage, slowing metabolism at deuterated sites. The primary DKIE (kH/kD = 2–10) is most pronounced when bond breaking is rate-limiting, such as in oxidative metabolism [3] [6].

Metabolic Advantages in ARBs:Olmesartan undergoes CYP2C9-mediated oxidation at the biphenyl moiety. Deuterating this ring attenuates metabolism:

  • Extended Half-Life: Reduced clearance prolongs therapeutic exposure [4] [6].
  • Diminished Reactive Metabolites: Lowers risk of off-target toxicity [3].
  • Dose Reduction Potential: Higher metabolic stability may enable lower dosing frequencies [6].

Table: Impact of Deuteration on Drug Properties

ParameterNon-Deuterated DrugDeuterated AnalogEffect
Metabolic Rate ConstantkH = HighkD = kH/2–5Slower clearance
Plasma Half-LifeStandard (e.g., 12–15 hr)Increased by 1.5–2×Prolonged activity
Bioactivation PathwaysUnmodifiedSuppressed at deuterated sitesReduced tox metabolite formation

Strategic Applications:

  • "Deuterium Switch" Approach: Modifies existing drugs (e.g., deutetrabenazine) to enhance pharmacokinetics without altering primary pharmacology [3] [6].
  • De Novo Deuterated Drugs: Incorporates deuterium early in discovery (e.g., deucravacitinib) to optimize selectivity and metabolism [3].

Historical Development of Deuterated Angiotensin II Receptor Blockers

Evolution of ARBs:Non-deuterated ARBs emerged from peptide analogs (e.g., saralasin) to non-peptide inhibitors like losartan (1995). Subsequent generations (olmesartan, 2002) improved efficacy and duration. Deuterated ARBs represent a third wave of innovation, addressing metabolic limitations of predecessors [10].

Rationale for Deuterating Olmesartan:Olmesartan’s susceptibility to oxidative metabolism made it ideal for deuteration. Olmesartan D4 and its prodrug Olmesartan-d4 Medoxomil (C₂₉H₂₆D₄N₆O₆, MW 562.612 g/mol) were synthesized to:

  • Leverage DKIE at metabolically labile positions [2] [5].
  • Maintain high AT1 receptor binding (IC₅₀ comparable to olmesartan) [4] [7].

Regulatory and Research Context:

  • Approved Deuterated Drugs: Deutetrabenazine (2017), deucravacitinib (2022) validated deuteration as a clinically viable strategy [3].
  • Analytical Uses: Olmesartan D4 serves as an internal standard in LC-MS for quantifying olmesartan in biological matrices, ensuring assay precision [4] [5].

Table: Timeline of Key Deuterated Drug Milestones

YearEventSignificance
2017FDA approval of deutetrabenazineFirst deuterated drug; reduced dosing frequency
2021Donafenib approval (deuterated sorafenib)Improved PK profile in hepatocellular carcinoma
2022Deucravacitinib approvalFirst de novo deuterated drug; enhanced selectivity
PresentOlmesartan D4 in research phaseProof-of-concept for ARB class optimization

Properties

Product Name

Olmesartan D4

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

Molecular Formula

C24H26N6O3

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D

InChI Key

VTRAEEWXHOVJFV-ZGAVCIBUSA-N

SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.